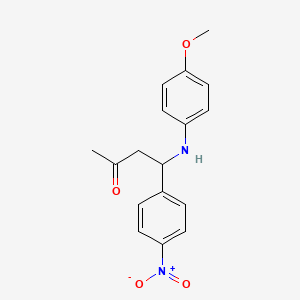
2-Methyloxirane;octadecanoic acid;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, methyl-, polymer with oxirane, octadecanoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with octadecanoic acid (stearic acid). It is widely used in industrial and scientific research due to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, octadecanoate involves the polymerization of oxirane and methyl oxirane in the presence of octadecanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer. Catalysts such as alkali metals or metal oxides are often used to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the monomers (oxirane and methyl oxirane) are continuously fed into the reactor along with octadecanoic acid. The reaction is monitored and controlled to maintain optimal conditions for polymerization. The resulting polymer is then purified and processed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, methyl-, polymer with oxirane, octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the polymer.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Oxirane, methyl-, polymer with oxirane, octadecanoate has numerous applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the study of polymer-protein interactions and as a component in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of surfactants, lubricants, and coatings due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of oxirane, methyl-, polymer with oxirane, octadecanoate involves its interaction with various molecular targets. The polymer can form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding, van der Waals forces, and hydrophobic interactions, which contribute to the compound’s effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether
- Oxirane, 2-methyl-, polymer with oxirane, monoisotridecyl ether
- Oxirane, 2-methyl-, polymer with oxirane, mono- (9Z)-9-octadecanoate, methyl ether
Uniqueness
Oxirane, methyl-, polymer with oxirane, octadecanoate is unique due to its specific combination of oxirane and methyl oxirane with octadecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
51668-30-5 |
|---|---|
Fórmula molecular |
C23H46O4 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-methyloxirane;octadecanoic acid;oxirane |
InChI |
InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2 |
Clave InChI |
ZKXANOHRNLAJJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Números CAS relacionados |
51668-30-5 55126-40-4 37231-60-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
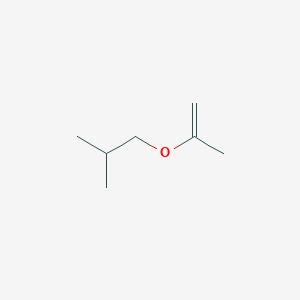
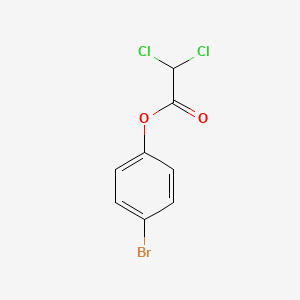

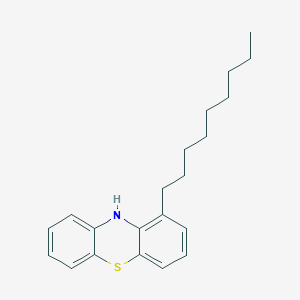
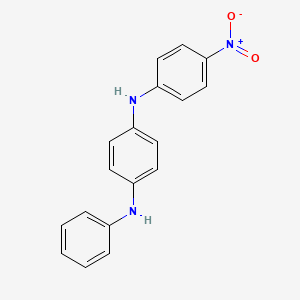
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
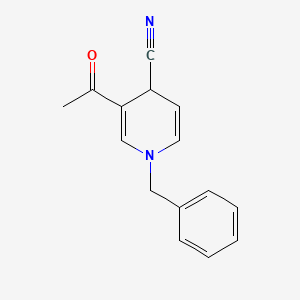
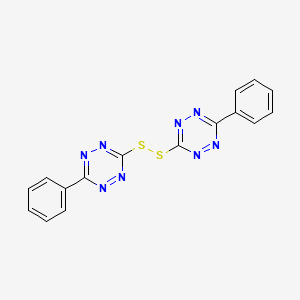


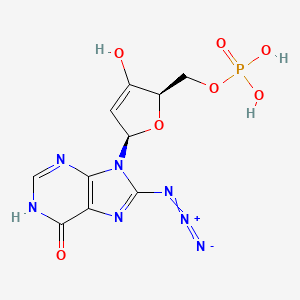
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
